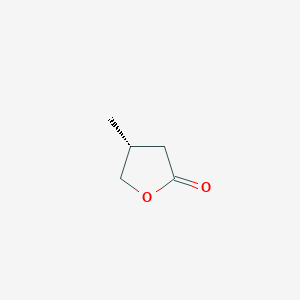

(R)-4-Methyldihydrofuran-2(3H)-one

Descripción general

Descripción

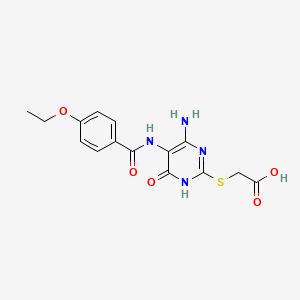

“®-4-Methyldihydrofuran-2(3H)-one” is a chemical compound with the molecular formula C5H8O2 . It is a key intermediate in the diastereoselective synthesis of Brivaracetam, an active ingredient with antiepileptic properties belonging to the racetam family .

Synthesis Analysis

The synthesis of “®-4-Methyldihydrofuran-2(3H)-one” involves a series of chemical reactions. The process starts with the addition of a solution of H5IO6 to a solution of ®-2-benzylpentyl acetate in CCl4 and CH3CN at 0 °C . The mixture is then stirred vigorously for 20 hours at room temperature . The reaction is quenched with Et2O, and the mixture is extracted with Et2O . The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and filtered . The solvent is removed, and the residue is purified by column chromatography on silica gel and distillation .Molecular Structure Analysis

The molecular structure of “®-4-Methyldihydrofuran-2(3H)-one” is represented by the formula C5H8O2 . Further analysis of the molecular structure can be done using techniques such as NMR, HPLC, LC-MS, UPLC, and more .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “®-4-Methyldihydrofuran-2(3H)-one” include the reaction of ®-2-benzylpentyl acetate with H5IO6 in a mixture of CCl4 and CH3CN . This is followed by the addition of RuCl3·nH2O, stirring, quenching, extraction, washing, drying, filtering, and purification .Physical And Chemical Properties Analysis

“®-4-Methyldihydrofuran-2(3H)-one” is a yellow oily liquid, slightly soluble in chloroform, methanol, and ethanol . It needs to be stored at 2-8°C . The boiling point is predicted to be 226.3±8.0 °C, and the density is predicted to be 0.983±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Endoplasmic Reticulum Stress Protection : A compound related to (R)-4-Methyldihydrofuran-2(3H)-one has shown protective activity against endoplasmic reticulum (ER) stress-dependent cell death. This finding suggests potential applications in addressing conditions related to ER stress (Choi et al., 2009).

Synthesis of Novel Compounds : this compound has been utilized in the synthesis of novel compounds, such as dimethylmatairesinol analogues. This highlights its role as a versatile starting material in chemical synthesis (Alizadeh et al., 2015).

Antibacterial Activity Research : This compound was used in the synthesis of a putative antibacterial and antifungal agent, showcasing its role in developing new antimicrobial agents (Cao et al., 2015).

Organic Synthesis : It's been involved in the direct synthesis of organic compounds like 1-(alkoxycarbonyl)methylene-1,3-dihydroisobenzofurans, illustrating its significance in organic chemistry (Bacchi et al., 2004).

Solar Energy Storage and Hydrogen Production : The compound has been part of research in solar energy storage and hydrogen production, demonstrating its potential in renewable energy technologies (Mann et al., 1977).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(4R)-4-methyloxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-4-2-5(6)7-3-4/h4H,2-3H2,1H3/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZLTHLQMAFAPA-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2818277.png)

![4-methyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine](/img/structure/B2818284.png)

![2-Chloro-N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide](/img/structure/B2818293.png)

![3-(4-Methoxyphenyl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one](/img/structure/B2818297.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-4-yl)acetamide](/img/structure/B2818299.png)